2-Cyclopropyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluoropyrimidine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Moiety: The synthesis begins with the preparation of the 5-fluoropyrimidine intermediate. This can be achieved through the fluorination of a suitable pyrimidine precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling with Piperidine: The 5-fluoropyrimidine intermediate is then coupled with a piperidine derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Introduction of the Cyclopropyl Group: The final step involves the introduction of the cyclopropyl group to the piperidine-fluoropyrimidine intermediate. This can be achieved through a cyclopropanation reaction using reagents such as diazomethane or a cyclopropyl Grignard reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted fluoropyrimidine derivatives.
Scientific Research Applications
2-Cyclopropyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to mimic natural nucleotides, allowing the compound to inhibit nucleotide-processing enzymes. The piperidine ring enhances the compound’s binding affinity to its target, while the cyclopropyl group contributes to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone: Similar structure but with a cyclopentyl group instead of a cyclopropyl group.
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone: Lacks the cyclopropyl group.
2-Cyclopropyl-1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone: Contains a chlorine atom instead of a fluorine atom in the pyrimidine ring.
Uniqueness
2-Cyclopropyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2/c15-11-8-16-14(17-9-11)20-12-3-5-18(6-4-12)13(19)7-10-1-2-10/h8-10,12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGIZCNJDXATKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.